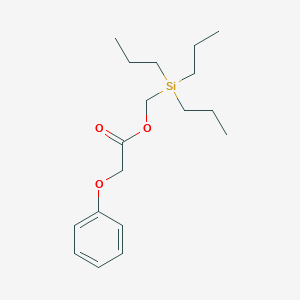
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one is an organic compound with the molecular formula C10H18O2. It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its structure, making it a versatile compound in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3,5,6-trimethylhept-5-en-2-one can be achieved through several synthetic routes. One common method involves the aldol condensation of suitable aldehydes and ketones under basic conditions. The reaction typically requires a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, followed by purification steps such as distillation or recrystallization to obtain the pure compound. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3,5,6-trimethylhept-5-en-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic addition and substitution reactions, influencing its biological and chemical activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxy-3,5,6-trimethylhept-5-en-2-one: Unique due to its specific structure and functional groups.
3-Hydroxy-5-methylpyridine: Similar in having a hydroxyl group but differs in the presence of a pyridine ring.
3-Hydroxy-3-methylbutan-2-one: Similar in having a hydroxyl and ketone group but differs in the carbon chain length and branching.
Uniqueness
This compound is unique due to its specific combination of functional groups and carbon chain structure, which imparts distinct chemical and biological properties compared to other similar compounds .
Propriétés
Numéro CAS |
76965-70-3 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
3-hydroxy-3,5,6-trimethylhept-5-en-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)8(3)6-10(5,12)9(4)11/h12H,6H2,1-5H3 |
Clé InChI |
RYOKREWTESQKCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=C(C)CC(C)(C(=O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


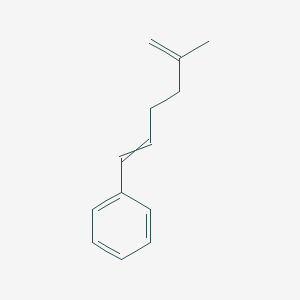
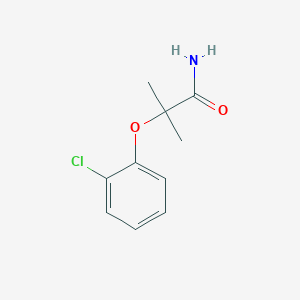
![Tris[3-(2H-1,3-benzodioxol-5-yl)propyl]borane](/img/structure/B14448520.png)
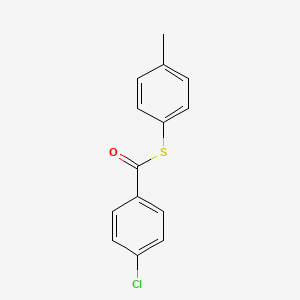
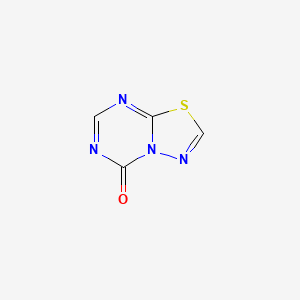
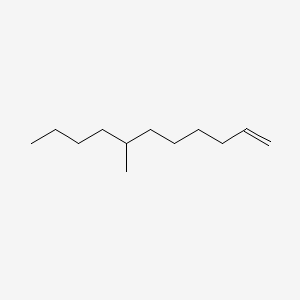
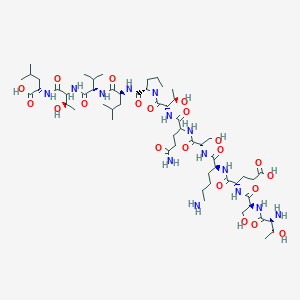
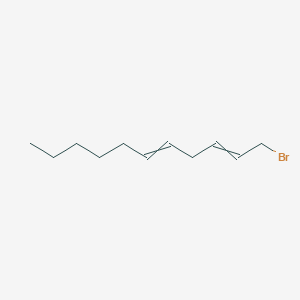
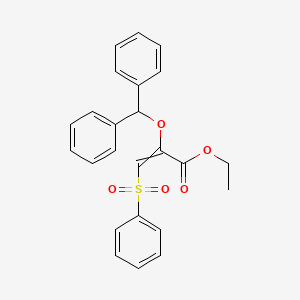
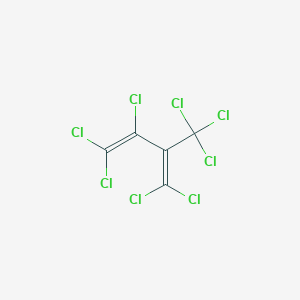
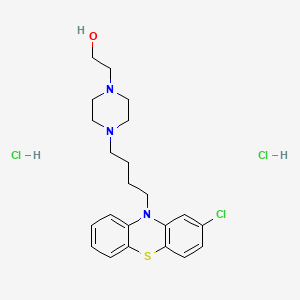
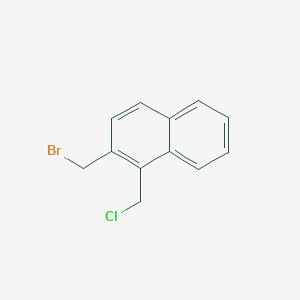
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
